3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C22H21N3O4 . Its molecular weight is 391.419845342636 .
Synthesis Analysis
The synthesis of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one has been reported in the literature . The compound was identified as a hit through shape-based virtual screening and structure-based molecular modification . Two series of compounds were designed and synthesized, and their activity was confirmed through in vitro assays .Molecular Structure Analysis
The molecular structure of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is based on a 6H-anthra[1,9-cd]isoxazol-6-one scaffold . The compound contains two morpholino groups at the 3 and 5 positions of the anthra[1,9-cd]isoxazol-6-one ring system .Aplicaciones Científicas De Investigación
Amination and Reactivity with Amines
Research has shown that derivatives of anthra[1,9-cd]isoxazol-6-one, such as 3,5-dihalo derivatives, can undergo amination reactions with primary and secondary amines. This process leads to the formation of amino derivatives through nucleophilic substitution reactions. The amination of these compounds, particularly in the presence of certain solvents like dimethylformamide (DMF), can result in reductive cleavage of the isoxazole ring, forming diverse anthraquinone derivatives. The choice of amine (e.g., morpholine, piperidine) influences the substitution pattern and the resulting chemical structure, demonstrating the compound's utility in synthetic organic chemistry for constructing complex molecules with potential biological activity (Gornbstaev et al., 1980).
Ring Opening Reactions
Nucleophilic attack on anthra[1,9-cd]isoxazol-6-ones leads to ring opening reactions, providing a pathway to substituted anthraquinones. This method offers a strategic approach to access anthraquinone derivatives that may have pharmaceutical relevance. The structure and nature of the substituents significantly influence the course of these reactions, showcasing the compound's versatility in organic synthesis and the potential to explore new chemical spaces for drug discovery (Sutter & Weis, 1982).
Interaction with Nucleophiles
The reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with pyridine bases illustrates the compound's ability to undergo nucleophilic substitution, leading to the formation of pyridinium salts. These reactions provide insights into the chemical behavior of anthra[1,9-cd]isoxazol-6-one derivatives and their potential applications in developing novel organic compounds with varied functional groups (Gornostaev et al., 1981).
Mecanismo De Acción
Target of Action
The primary target of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is the protein lysine methyltransferase G9a . G9a is widely considered as an appealing antineoplastic target .
Mode of Action
The compound interacts with G9a through a binding mode that was identified through a combination of shape-based virtual screening and structure-based molecular modification . The compound was found to be active in in vitro assays .
Biochemical Pathways
The compound affects the biochemical pathways associated with G9a. Specifically, it inhibits the methylation of lysine residues on histone proteins, which can alter gene expression patterns and influence cell behavior .
Result of Action
The compound has been shown to have anti-proliferative effects against several cancer cell lines . In particular, CPUY074020 displayed potent dual G9a inhibitory activity and anti-proliferative activity . Furthermore, CPUY074020 induced cell apoptosis in a dose-dependent manner and displayed a significant decrease in dimethylation of H3K9 .
Propiedades
IUPAC Name |
10,12-dimorpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21-14-3-1-2-4-15(14)22-19-18(21)16(24-5-9-27-10-6-24)13-17(20(19)23-29-22)25-7-11-28-12-8-25/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXMTWGHUQLTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.